4-(Butylamino)benzoic acid

Antibacterial Structure-Activity Relationship PABA Derivative

Researchers synthesizing tetracaine or benzonatate require the n-butylamino pharmacophore-shorter-chain analogs produce invalid pharmacophores. 4-(Butylamino)benzoic acid (CAS 4740-24-3) is the essential intermediate. • Documented SAR: Superior bacteriostatic activity vs ethyl & unsubstituted PABA analogs • Dual-use: API intermediate & EP/USP reference standard (Tetracaine EP Impurity B) • ≥97% purity; characterized by NMR, HPLC; ambient shipping

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 4740-24-3
Cat. No. B104541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butylamino)benzoic acid
CAS4740-24-3
Synonymsp-(Butylamino)-benzoic Acid;  NSC 44300;  p-Butylaminobenzoic Acid
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H15NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)
InChIKeyYCCRFDDXAVMSLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-(Butylamino)benzoic Acid (CAS 4740-24-3): A para-Substituted PABA Derivative with Documented Differential Antibacterial Activity and Role as a Tetracaine Precursor


4-(Butylamino)benzoic acid (CAS 4740-24-3), also known as p-butylaminobenzoic acid or 4-n-butylaminobenzoic acid, is an aromatic amino acid derivative defined as 4-aminobenzoic acid (PABA) in which one of the hydrogens attached to the nitrogen is substituted by an n-butyl group [1]. With the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol, this compound belongs to the class of N-alkylated p-aminobenzoic acids . It is recognized primarily for two established applications: as a key intermediate in the synthesis of the local anesthetic tetracaine [2] and as the functional parent of the antitussive agent benzonatate [1]. Its physicochemical profile—including a melting point of 149-151 °C (lit.), a predicted pKa of 4.77, and solubility of >29 μg/mL in aqueous buffer at pH 7.4—distinguishes it from both its unsubstituted parent compound and shorter-chain alkyl analogs .

Why 4-(Butylamino)benzoic Acid Cannot Be Replaced by Shorter-Chain N-Alkyl PABA Analogs in Antibacterial and Synthetic Applications


Generic substitution among N-alkylated p-aminobenzoic acid derivatives fails because alkyl chain length directly and quantifiably governs antibacterial potency, physicochemical properties, and synthetic pathway compatibility. In head-to-head bacteriostatic assays, p-butylaminobenzoic acid demonstrates greater activity than both p-ethylaminobenzoic acid and the unsubstituted p-aminobenzoic acid, establishing a clear structure-activity relationship wherein antibacterial efficacy increases with alkyl chain extension [1]. Furthermore, the n-butyl substituent confers distinct solubility characteristics (>29 μg/mL at pH 7.4) and a pKa value (4.77) that differs markedly from shorter-chain analogs, affecting both formulation behavior and ionization-dependent biological partitioning [2]. For laboratories synthesizing tetracaine hydrochloride or benzonatate, substituting the butylamino intermediate with a methylamino or ethylamino analog would yield an entirely different pharmacophore, rendering the substitution scientifically invalid and the resulting product non-equivalent to the intended target compound .

Quantitative Comparative Evidence: 4-(Butylamino)benzoic Acid Versus Closest N-Alkyl PABA Analogs


Bacteriostatic Activity Ranking: p-Butylamino > p-Ethylamino > p-Amino PABA Derivatives

In a systematic evaluation of N-substituted p-aminobenzoic acid derivatives, p-butylaminobenzoic acid exhibited the highest antibacterial activity among the free acid forms tested. The study established a rank order of decreasing bacteriostatic activity: p-butylaminobenzoic acid > p-ethylaminobenzoic acid > p-aminobenzoic acid [1]. This head-to-head comparison demonstrates that the n-butyl substitution confers quantifiably superior antibacterial efficacy relative to both the unsubstituted parent and the shorter-chain ethyl analog. Additionally, among procaine hydrochloride derivatives, the N-butyl derivative displayed greater antibacterial action than the N-ethyl derivative [1].

Antibacterial Structure-Activity Relationship PABA Derivative

Aqueous Solubility and pKa Differentiation from Unsubstituted PABA

The n-butyl substitution on 4-(butylamino)benzoic acid alters key physicochemical parameters relative to the unsubstituted parent compound 4-aminobenzoic acid (PABA). 4-(Butylamino)benzoic acid exhibits an aqueous solubility of >29 μg/mL at pH 7.4 in buffer [1], while possessing a predicted pKa of 4.77 ± 0.10 . In contrast, unsubstituted PABA has a reported pKa of 4.88 for the carboxylic acid group and significantly different solubility characteristics owing to the absence of the hydrophobic butyl moiety. The LogP of 2.67 for 4-(butylamino)benzoic acid further quantifies the increased lipophilicity conferred by the n-butyl group .

Physicochemical Property Formulation Solubility

Role as Essential Synthetic Intermediate for Tetracaine Hydrochloride: Structural Requirement of n-Butyl Chain

4-(Butylamino)benzoic acid serves as the obligatory synthetic precursor to tetracaine hydrochloride (2-dimethylaminoethyl 4-butylaminobenzoate hydrochloride), a clinically established long-acting local anesthetic [1]. The synthetic pathway proceeds via esterification of 4-(butylamino)benzoic acid with 2-dimethylaminoethanol under acid-catalyzed or base-catalyzed transesterification conditions [1]. Substitution with any other N-alkyl chain length (e.g., methyl, ethyl, or propyl) would yield an entirely different ester product with altered pharmacological properties. Additionally, 4-(butylamino)benzoic acid is recognized as Tetracaine EP Impurity B and Tetracaine Related Compound B in pharmacopeial monographs, underscoring its critical role in pharmaceutical quality control .

Local Anesthetic Synthesis Tetracaine Pharmaceutical Intermediate

Functional Parent of Benzonatate: Differentiation from Ester Derivatives

4-(Butylamino)benzoic acid is the defined functional parent compound of benzonatate (CAS 104-31-4), a peripherally acting antitussive agent [1]. Benzonatate is chemically described as a polyethylene glycol ester of 4-(butylamino)benzoic acid—specifically, 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(butylamino)benzoate . This structural relationship distinguishes the free acid (4-(butylamino)benzoic acid) from its esterified prodrug forms. The free acid form offers distinct reactivity for further derivatization, whereas the esterified form is the bioactive prodrug.

Antitussive Prodrug Polyethylene Glycol Ester

Stability Differentiation: Free Acid vs. Ester Prodrugs in Analytical and Storage Contexts

The free acid form (4-(butylamino)benzoic acid) demonstrates greater chemical stability under hydrolytic conditions compared to its ester derivatives. An ion-pair liquid chromatographic method was specifically developed for the simultaneous determination of tetracaine hydrochloride and its hydrolytic degradation product, p-n-butylaminobenzoic acid . This analytical requirement stems from the fact that the ester (tetracaine) undergoes hydrolysis to yield the free acid as the primary degradation product. Consequently, 4-(butylamino)benzoic acid serves as the stable reference standard for monitoring ester prodrug degradation and establishing shelf-life specifications.

Stability Analytical Chemistry Degradation

Validated Procurement-Driven Application Scenarios for 4-(Butylamino)benzoic Acid


Synthesis of Tetracaine Hydrochloride and Related Local Anesthetic Derivatives

Laboratories engaged in the synthesis of tetracaine hydrochloride require 4-(butylamino)benzoic acid as the essential starting material. The compound undergoes esterification with 2-dimethylaminoethanol to yield the target local anesthetic . No alternative N-alkyl chain length can be substituted without altering the pharmacological identity of the final product. This application is supported by the compound's established role as Tetracaine EP Impurity B, making it a dual-use material for both synthesis and pharmaceutical quality control reference standard procurement .

Antibacterial Structure-Activity Relationship (SAR) Studies on PABA Derivatives

For researchers investigating the antibacterial mechanism of PABA antagonism or developing novel antimicrobial agents, 4-(butylamino)benzoic acid offers a quantifiably validated activity benchmark. Head-to-head comparative data demonstrates that the n-butyl substituted derivative exhibits superior bacteriostatic activity compared to both the ethyl analog and unsubstituted PABA [1]. This documented activity gradient makes the compound a necessary inclusion in any comprehensive SAR study of N-alkyl PABA derivatives targeting Gram-positive or Gram-negative bacterial strains.

Pharmaceutical Impurity Profiling and Stability-Indicating Method Development

Analytical chemistry laboratories developing stability-indicating HPLC methods for tetracaine hydrochloride formulations require 4-(butylamino)benzoic acid as a primary degradation product reference standard. The free acid is the documented hydrolytic degradation product of tetracaine, and validated ion-pair chromatographic methods exist for its simultaneous quantification alongside the parent drug . Procurement of high-purity 4-(butylamino)benzoic acid (≥97% HPLC ) is essential for establishing system suitability, determining relative retention times, and quantifying degradation in accelerated stability studies.

Synthesis of 5-Nitrothiophene Antimicrobial Derivatives Targeting Multidrug-Resistant S. aureus

4-(Butylamino)benzoic acid serves as a documented intermediate in the synthesis of 5-nitrothiophene derivatives that exhibit antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus . The butylamino moiety is an integral structural component of the final active compounds, and substitution with shorter-chain analogs would yield chemically distinct products with potentially altered antimicrobial spectra. This application is particularly relevant for medicinal chemistry programs targeting antibiotic-resistant pathogens .

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